molecular formula C15H14O3 B8743221 [1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester

[1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester

Cat. No.: B8743221
M. Wt: 242.27 g/mol
InChI Key: HCRFHWQUDDECED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester: is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, a hydroxymethyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester typically involves multiple steps. One common method starts with the biphenyl compound, which undergoes a series of reactions including carboxylation, hydroxymethylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carboxylic acid group yields an alcohol derivative.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it useful in understanding biochemical pathways.

Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on its role in drug development, particularly in designing molecules that can target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can fit into binding sites, affecting the overall conformation and function of the target molecules.

Comparison with Similar Compounds

    [1,1’-Biphenyl]-2-carboxylic acid: Lacks the hydroxymethyl and methyl ester groups, making it less versatile in certain reactions.

    4’-Hydroxymethyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.

    Methyl [1,1’-biphenyl]-2-carboxylate: Lacks the hydroxymethyl group, which may limit its applications in biological studies.

Uniqueness: The presence of both hydroxymethyl and methyl ester groups in [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester provides unique chemical properties that enhance its reactivity and versatility. These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-[4-(hydroxymethyl)phenyl]benzoate

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9,16H,10H2,1H3

InChI Key

HCRFHWQUDDECED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.0 g (17.5 mmol) of 2-(4'-hydroxymethylphenyl)benzoic acid was dissolved in methanol (50 ml). Sulfuric acid (1 ml) was added thereto, followed by heating under reflux for 8 hours. After conducting vacuum concentration, water was added thereto, followed by the extraction with chloroform. After the organic phase was washed with water and dried, it was subjected to vacuum concentration. The residue was purified by silica gel column chromatography (a n-hexane/ethyl acetate system) to give 3.8 g of the title compound as an oil (yield 89%). 1H-NMR(400 MHz, CDCl3); δ(ppm) 1.60(1H, br-s), 3.64(3H, s), 4.72(2H, s), 7.29(2H, d, J=8.0 Hz), 7.33(1H, dd, J=7.7, 1.4 Hz), 7.38(1H, td, J=7.7, 1.4 Hz), 7.39(2H, d, J=8.0 Hz), 7.51(1H, td, J=7.7, 1.4 Hz), 7.81(1H, dd, J=7.7, 1.4 Hz)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

Sodium borohydride (111 mg) was added to the compound (400 mg) prepared in Example 4 in methanol solution (10 mL) and stirred for 1 hour at room temperature. The reaction mixture was concentrated and extracted with 1 mol/L hydrochloric acid and ethyl acetate. The organic layer was washed with saturated sodium and dried by anhydrous sodium sulfate, and then concentrated to obtain the titled compound (400 mg) having the following physical data.
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.